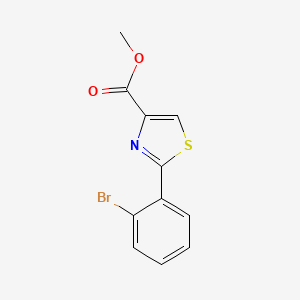Methyl 2-(2-bromophenyl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC16193974
Molecular Formula: C11H8BrNO2S
Molecular Weight: 298.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H8BrNO2S |
|---|---|
| Molecular Weight | 298.16 g/mol |
| IUPAC Name | methyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
| Standard InChI Key | SXBWNZZCZSFDLU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=CC=CC=C2Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 2-(2-bromophenyl)thiazole-4-carboxylate belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The compound features:
-
A 2-bromophenyl group at the 2-position of the thiazole ring.
-
A methyl carboxylate substituent at the 4-position.
The molecular formula is , with a molecular weight of 298.16 g/mol based on analogs like Methyl 2-(4-bromophenyl)thiazole-4-carboxylate . The bromine atom at the ortho position introduces steric hindrance, potentially influencing reactivity compared to para-substituted analogs.
Table 1: Comparative Properties of Bromophenyl Thiazole Derivatives
Synthesis and Optimization
Regioselective Thiazole Formation
The synthesis of thiazole derivatives often involves cyclization reactions. For Methyl 2-(2-bromophenyl)thiazole-4-carboxylate, a plausible route adapts methods from Singh et al. :
-
Condensation: React 2-bromobenzaldehyde with methyl 2-amino-4-carboxylate-thiazole precursors.
-
Cyclization: Use TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions (e.g., KOH in ethanol) to form the thiazole core .
-
Esterification: Introduce the methyl carboxylate group via methanol under acidic or basic conditions.
Critical parameters include:
-
Temperature: Reactions typically proceed at 0°C to room temperature to avoid side products .
-
Solvent: Ethanol or DMF enhances solubility and reaction efficiency.
Challenges in Ortho-Substitution
The 2-bromophenyl group poses synthetic challenges due to:
-
Steric effects: Hindered access to the reaction site, reducing yields compared to para-substituted analogs.
-
Electronic effects: The electron-withdrawing bromine may deactivate the ring, necessitating stronger catalysts.
Physicochemical Characterization
Spectroscopic Data
While direct data for the 2-bromophenyl isomer are unavailable, analogs provide benchmarks:
-
NMR:
Crystallography
X-ray studies of Methyl 2-bromothiazole-4-carboxylate reveal a planar thiazole ring with bond lengths of 1.74 Å (C-Br) and 1.21 Å (C=O) . The 2-bromophenyl variant likely exhibits similar geometry but with dihedral angles influenced by steric interactions.
Industrial and Research Applications
Agrochemical Development
Thiazole derivatives serve as precursors for pesticides. The bromine atom enhances lipophilicity, improving membrane penetration in target organisms.
Material Science
The compound’s aromatic and heterocyclic structure makes it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume